N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide
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Overview
Description
N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide is a complex organic compound that features a furan ring substituted with a bromophenyl group, a prop-2-en-1-ylamino group, and a 4-methylbenzamide moiety
Preparation Methods
The synthesis of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: The furan ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Amidation: The brominated furan is reacted with an amine to introduce the prop-2-en-1-ylamino group.
Coupling with 4-methylbenzamide: The final step involves coupling the intermediate with 4-methylbenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Scientific Research Applications
N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[(1Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide can be compared with other similar compounds, such as:
N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide: This compound has a chlorophenyl group instead of a bromophenyl group, which may result in different chemical and biological properties.
N-[(1Z)-1-[5-(4-fluorophenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide: This compound has a fluorophenyl group, which may affect its reactivity and interactions with biological targets.
N-[(1Z)-1-[5-(4-methylphenyl)furan-2-yl]-3-oxo-3-(prop-2-en-1-ylamino)prop-1-en-2-yl]-4-methylbenzamide: This compound has a methylphenyl group, which may influence its physical and chemical properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C24H21BrN2O3 |
---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
N-[(Z)-1-[5-(4-bromophenyl)furan-2-yl]-3-oxo-3-(prop-2-enylamino)prop-1-en-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C24H21BrN2O3/c1-3-14-26-24(29)21(27-23(28)18-6-4-16(2)5-7-18)15-20-12-13-22(30-20)17-8-10-19(25)11-9-17/h3-13,15H,1,14H2,2H3,(H,26,29)(H,27,28)/b21-15- |
InChI Key |
CIBCEHFHAYROGP-QNGOZBTKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Br)/C(=O)NCC=C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)NCC=C |
Origin of Product |
United States |
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